molecular formula C25H23N5O B10806442 2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline

2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline

Cat. No.: B10806442
M. Wt: 409.5 g/mol
InChI Key: BESCHBVTVJFEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for WAY-350568 are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. The production would generally follow similar synthetic routes as in laboratory settings but scaled up with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

WAY-350568 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

WAY-350568 has several applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of luciferase enzymes.

    Biology: Employed in assays to investigate cellular processes involving ATP-dependent enzymes.

    Medicine: Potential use in drug discovery and development, particularly in understanding drug interactions and sensitivities.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

WAY-350568 exerts its effects by inhibiting ATP-dependent luciferase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of luciferin to oxyluciferin, thereby inhibiting the luminescent reaction. This inhibition is crucial for studying various biochemical pathways and drug sensitivities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-350568 include:

    Luciferase inhibitors: Compounds that inhibit luciferase enzymes, such as luciferin analogs.

    ATP-dependent enzyme inhibitors: Compounds that inhibit other ATP-dependent enzymes.

Uniqueness

WAY-350568 is unique due to its specific inhibition of ATP-dependent luciferase with a relatively low IC₅₀ value, making it a valuable tool in biochemical research. Its specificity and potency distinguish it from other similar compounds.

Properties

Molecular Formula

C25H23N5O

Molecular Weight

409.5 g/mol

IUPAC Name

[2-(4-methylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H23N5O/c1-18-7-9-19(10-8-18)23-17-21(20-5-2-3-6-22(20)28-23)24(31)29-13-15-30(16-14-29)25-26-11-4-12-27-25/h2-12,17H,13-16H2,1H3

InChI Key

BESCHBVTVJFEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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